![molecular formula C12H22O B14218645 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 827024-54-4](/img/structure/B14218645.png)
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and an isopropyl group attached to a bicyclo[310]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable photoredox catalysis and efficient synthetic routes to produce the compound in large quantities. The use of photoredox catalysts and LED irradiation allows for environmentally friendly and cost-effective production.
化学反応の分析
Types of Reactions
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ethoxy and isopropyl groups.
4-Methoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a methoxy group instead of an ethoxy group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of the ethoxy, methyl, and isopropyl groups provides a distinct chemical profile that can be exploited in various applications, particularly in medicinal chemistry and materials science.
特性
CAS番号 |
827024-54-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC名 |
4-ethoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22O/c1-5-13-11(4)6-7-12(9(2)3)8-10(11)12/h9-10H,5-8H2,1-4H3 |
InChIキー |
NOQJZZYQMRJNHB-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC2(C1C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


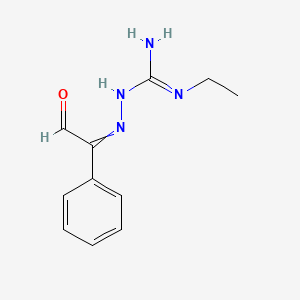

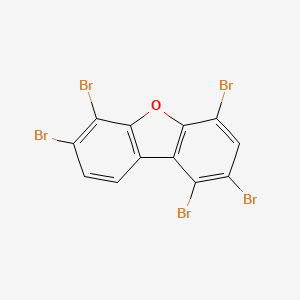
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
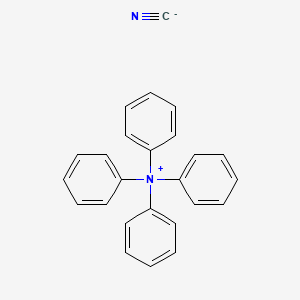
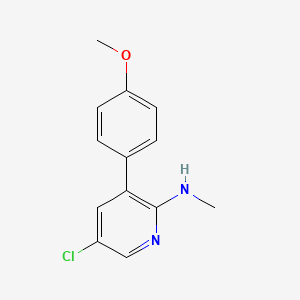
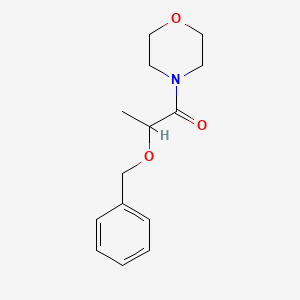

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
